2-(Benzyl(o-tolyl)amino)-N,N-diethylbenzamide is a complex organic compound belonging to the class of amides. This compound features a benzamide structure with additional substituents that enhance its chemical properties and potential applications. The compound's systematic name reflects its structural intricacies, which include an amino group attached to a benzene ring, along with diethyl and tolyl groups.
The compound can be synthesized through various organic reactions, often involving the coupling of aromatic amines with acyl chlorides or carboxylic acids. Its synthesis is significant in the fields of medicinal chemistry and organic synthesis.
This compound is classified as an amide, specifically a tertiary amide due to the presence of two ethyl groups attached to the nitrogen atom. It also contains aromatic rings, making it part of the broader category of aromatic compounds.
The synthesis of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide can be achieved through several methods, typically involving the following steps:
The molecular formula for 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide is . The structure consists of:
CCN(CC)C(=O)c1ccccc1Nc2ccccc2C
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide primarily relates to its interactions at the molecular level:
Research into similar compounds suggests potential activity in modulating neurotransmitter systems or serving as anti-inflammatory agents.
2-(Benzyl(o-tolyl)amino)-N,N-diethylbenzamide has potential applications in various fields:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5